![molecular formula C24H19NO3 B14154107 3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 799839-28-4](/img/structure/B14154107.png)
3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action for 3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound shares a similar bicyclic structure but lacks the methoxyphenyl and diphenyl groups.
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione: Another structurally related compound, differing in the presence of dimethyl groups instead of methoxyphenyl and diphenyl groups.
Uniqueness
3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical properties and potential applications. Its synthesis and reactivity profile make it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
799839-28-4 |
|---|---|
Fórmula molecular |
C24H19NO3 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C24H19NO3/c1-28-19-14-12-18(13-15-19)25-22(26)20-21(23(25)27)24(20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20-21H,1H3 |
Clave InChI |
DLJYYYZKAJVPHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C3(C4=CC=CC=C4)C5=CC=CC=C5 |
Solubilidad |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


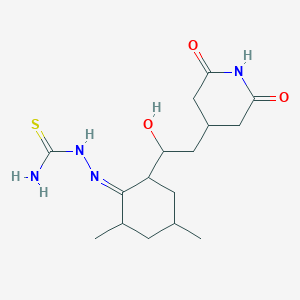
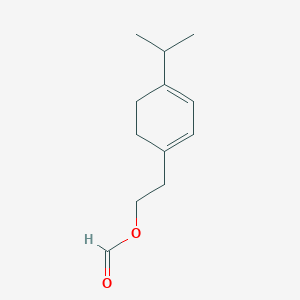
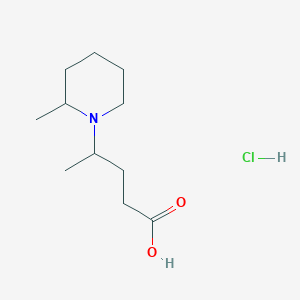
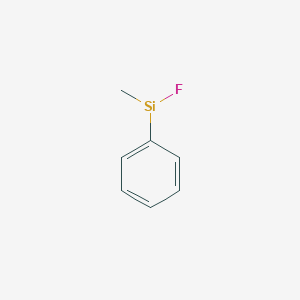
![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)
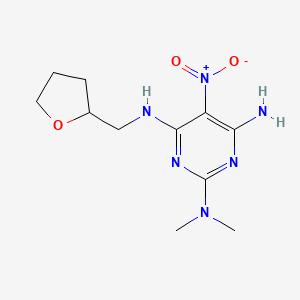
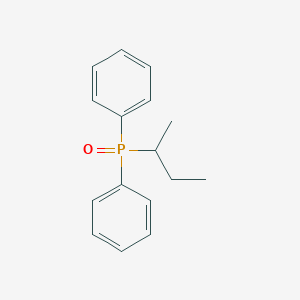
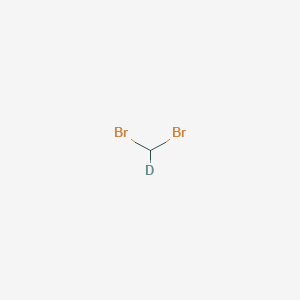
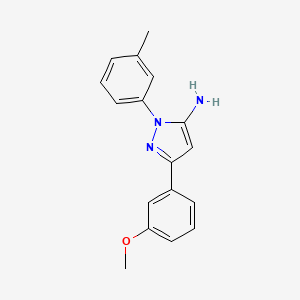
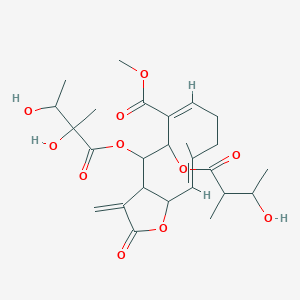
![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
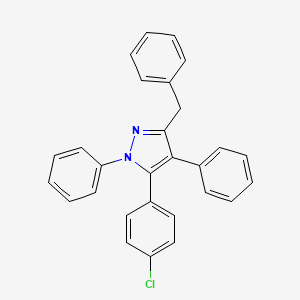
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
